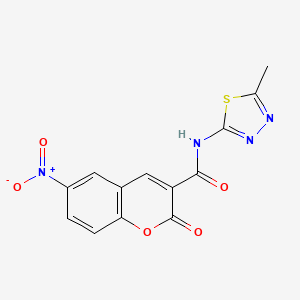![molecular formula C16H16N2O3 B6462570 2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549022-61-7](/img/structure/B6462570.png)
2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one, or 2PPA for short, is an organic compound that has recently gained attention for its potential applications in scientific research. It is a derivative of phenoxyethanol, an organic compound that is used in many applications. 2PPA has a wide range of properties and is used in a variety of processes, including synthesis, drug design, and biochemistry. In
Aplicaciones Científicas De Investigación
2PPA has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis and as a starting material for drug design. Additionally, 2PPA has been used in the study of enzyme inhibition, protein-protein interactions, and biochemical pathways. It has also been used in the study of cell signaling pathways, gene expression, and the regulation of metabolic pathways.
Mecanismo De Acción
2PPA has a range of mechanisms of action, depending on the application. In drug design, 2PPA can act as an inhibitor of enzymes and proteins, or it can act as an activator of biochemical pathways. In organic synthesis, 2PPA can act as a catalyst or as a reagent in the formation of new compounds. In the study of cell signaling pathways, 2PPA can act as an activator or inhibitor of specific pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2PPA depend on the application. In drug design, 2PPA can act as an inhibitor of enzymes and proteins, or it can act as an activator of biochemical pathways. In organic synthesis, 2PPA can act as a catalyst or as a reagent in the formation of new compounds. In the study of cell signaling pathways, 2PPA can act as an activator or inhibitor of specific pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2PPA in lab experiments include its low cost and its availability in a variety of forms. Additionally, 2PPA is relatively stable and can be stored for long periods of time. The main limitation of using 2PPA in lab experiments is its potential toxicity, which can be mitigated by using protective equipment and taking safety precautions.
Direcciones Futuras
The potential future directions for research involving 2PPA include the development of new synthesis methods, the exploration of new applications in drug design and biochemistry, the study of new biochemical and physiological effects, and the development of new methods for controlling cell signaling pathways. Additionally, 2PPA could be further explored for its potential use in the study of gene expression and the regulation of metabolic pathways.
Métodos De Síntesis
2PPA can be synthesized using a variety of methods, including the reaction of pyridine and phenoxyethanol, the reaction of pyridine and ethyl acetate, and the reaction of ethyl acetate and phenoxyethanol. The reaction of pyridine and phenoxyethanol is the most common method for synthesizing 2PPA, and it involves the condensation of pyridine and phenoxyethanol in the presence of an acid catalyst. The reaction of pyridine and ethyl acetate is a less common method, but it can be used to synthesize 2PPA in higher yields than the other methods. The reaction of ethyl acetate and phenoxyethanol is the least common method, but it can be used to synthesize 2PPA in higher yields than the other methods.
Propiedades
IUPAC Name |
2-phenoxy-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(12-20-13-4-2-1-3-5-13)18-10-15(11-18)21-14-6-8-17-9-7-14/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVAMKGMCPTMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6462492.png)
![4-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6462493.png)
![4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B6462499.png)
![3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B6462503.png)
![N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6462506.png)
![methyl 1-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B6462522.png)
![4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462538.png)
![4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462541.png)
![2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462542.png)

![4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462551.png)
![2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate](/img/structure/B6462553.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6462586.png)